molecular formula C10H12O2 B6149356 4-ethyl-3-methylbenzoic acid CAS No. 6521-13-7

4-ethyl-3-methylbenzoic acid

Cat. No.: B6149356
CAS No.: 6521-13-7
M. Wt: 164.2
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Description

4-Ethyl-3-methylbenzoic acid (IUPAC name: this compound) is a substituted benzoic acid derivative featuring an ethyl group at the para position (C4) and a methyl group at the meta position (C3) relative to the carboxylic acid functional group. Structurally, it combines two alkyl substituents, which influence its electronic and steric properties. The ethyl group, being larger and more electron-donating via inductive effects compared to methyl, may reduce the compound’s acidity relative to unsubstituted benzoic acid (pKa ~4.2).

Properties

CAS No.

6521-13-7

Molecular Formula

C10H12O2

Molecular Weight

164.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethyl-3-methylbenzoic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of toluene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride, followed by oxidation of the resulting 4-ethyl-3-methyltoluene using potassium permanganate or nitric acid to introduce the carboxyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The purification of the final product typically involves recrystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-3-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol or an aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or nitric acid (HNO3) under reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Bromination with bromine (Br2) in the presence of iron(III) bromide (FeBr3) as a catalyst.

Major Products Formed:

    Oxidation: Formation of 4-ethyl-3-methylbenzaldehyde or this compound.

    Reduction: Formation of 4-ethyl-3-methylbenzyl alcohol or 4-ethyl-3-methylbenzaldehyde.

    Substitution: Formation of 4-ethyl-3-methylbromobenzene.

Scientific Research Applications

4-Ethyl-3-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-ethyl-3-methylbenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The aromatic ring can participate in π-π interactions with other aromatic systems, affecting molecular recognition and binding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-ethyl-3-methylbenzoic acid with analogous benzoic acid derivatives based on substituent type, position, and reported properties.

Alkyl-Substituted Benzoic Acids

  • 4-Hydroxy-3-methylbenzoic acid (FDB023425): Features a hydroxyl group at C4 and methyl at C3. The hydroxyl group is electron-withdrawing, increasing acidity (pKa ~2.9–3.5) compared to alkyl-substituted analogs. This compound is used in pharmacological and food research .
  • 3-Methoxy-4-methylbenzoic acid (CAS 7151-68-0): Contains a methoxy (electron-donating via resonance) and methyl group. Methoxy groups reduce acidity (pKa ~4.5–5.0) but enhance solubility in polar solvents .

Nitro- and Amino-Substituted Derivatives

  • Ethyl 4-ethylamino-3-nitrobenzoate: A nitro-substituted derivative synthesized for biological applications. The nitro group at C3 strongly withdraws electrons, increasing acidity and reactivity in electrophilic substitutions. Such derivatives serve as precursors for heterocyclic compounds with antimicrobial activity .
  • 4-(3-Nitrobenzyloxy)-benzoic acid methyl ester (5a): Synthesized via nucleophilic substitution (82% yield), demonstrating the stability of nitro-substituted intermediates in esterification reactions .

Data Table: Comparative Properties of Selected Benzoic Acid Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound C4 ethyl, C3 methyl C₁₀H₁₂O₂ 164.20 (calculated) Hypothesized lower acidity N/A
4-Hydroxy-3-methylbenzoic acid C4 hydroxy, C3 methyl C₈H₈O₃ 152.15 Pharmacological research
3-Methoxy-4-methylbenzoic acid C3 methoxy, C4 methyl C₉H₁₀O₃ 166.18 Industrial intermediates
4-(Methoxymethyl)benzoic acid C4 methoxymethyl C₉H₁₀O₃ 166.18 High purity (97%), fine chemicals
Ethyl 4-ethylamino-3-nitrobenzoate C3 nitro, C4 ethylamino C₁₁H₁₄N₂O₄ 238.24 Antimicrobial precursor

Research Findings and Trends

  • Synthetic Accessibility : Alkyl-substituted benzoic acids are typically synthesized via Friedel-Crafts alkylation or esterification, as seen in the preparation of 4-(3-nitrobenzyloxy)-benzoic acid methyl ester (82% yield under mild conditions) .
  • Acidity Modulation : Electron-withdrawing groups (e.g., nitro, hydroxy) increase acidity, while electron-donating groups (e.g., methoxy, alkyl) decrease it. For example, 4-hydroxy-3-methylbenzoic acid is ~10x more acidic than 3-methoxy-4-methylbenzoic acid .
  • Applications: Nitro and amino derivatives are prioritized in pharmacological research due to their bioactivity, whereas methoxymethyl and prenyl analogs are leveraged in materials science .

Q & A

Q. What are the optimal synthetic routes for 4-ethyl-3-methylbenzoic acid, and how can regioselectivity challenges be addressed?

  • Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or carboxylation of substituted toluene derivatives. For regioselectivity, steric and electronic factors must be controlled. For example, using Lewis acids like AlCl₃ can direct substituents to the meta or para positions. Post-synthesis, recrystallization in ethanol/water mixtures improves purity. Characterization via 1H^1H-NMR should confirm ethyl (δ 1.2–1.4 ppm, triplet) and methyl (δ 2.3–2.5 ppm, singlet) groups, while IR spectroscopy validates the carboxylic acid moiety (broad O-H stretch ~2500–3000 cm⁻¹, C=O ~1680–1700 cm⁻¹) .

Q. How can X-ray crystallography resolve the crystal structure of this compound, and what refinement challenges arise?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is preferred. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion. Use SHELXL for refinement , focusing on resolving disorder in ethyl/methyl groups. Common challenges include twinning or poor diffraction quality; iterative refinement with restraints on bond lengths/angles (DFIX, SIMU in SHELXL) improves model accuracy. Hydrogen bonding between carboxylic acid dimers (O-H∙∙∙O) should be analyzed via Mercury or OLEX2 .

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the supramolecular assembly of this compound, and how can graph-set analysis be applied?

  • Methodological Answer : Hydrogen bonding patterns are critical for crystal packing. Carboxylic acid dimers (R₂²(8) motif) dominate, but ethyl/methyl groups introduce steric effects. Graph-set analysis (as per Etter’s rules) categorizes interactions into chains (C), rings (R), or discrete (D) motifs. Computational tools like CrystalExplorer or XPac compare packing similarities. For polymorph screening, vary solvents (e.g., DMF vs. hexane) to isolate different H-bonding arrangements .

Q. What experimental and computational strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?

  • Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotational isomerism in solution). Combine solid-state NMR (ssNMR) with SCXRD to reconcile data. DFT calculations (Gaussian, ORCA) model optimized geometries and predict NMR/IR spectra. For conflicting crystallographic data, re-examine data collection (e.g., radiation damage) or apply Hirshfeld surface analysis to validate intermolecular interactions .

Q. How can regioselective functionalization of this compound be achieved for derivatization studies?

  • Methodological Answer : Protect the carboxylic acid group (e.g., methyl ester formation using SOCl₂/MeOH) to direct electrophilic substitution. For bromination, use FeBr₃ to target the para position relative to ethyl. Deprotect via hydrolysis (NaOH/EtOH). Monitor reactions via TLC and LC-MS. For asymmetric catalysis, employ chiral auxiliaries or enzymes (e.g., lipases) to control stereochemistry .

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